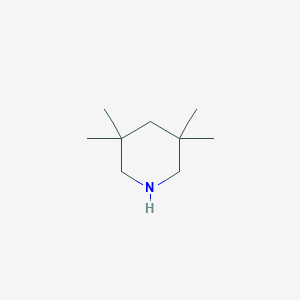

3,3,5,5-Tetramethylpiperidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,3,5,5-tetramethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)5-9(3,4)7-10-6-8/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNBPDGCJJZXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566418 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195-56-8 | |

| Record name | 3,3,5,5-Tetramethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3,5,5 Tetramethylpiperidine and Its Functionalized Derivatives

Strategies for Regioselective Functionalization of the Piperidine (B6355638) Ring

The selective functionalization of the piperidine ring is a formidable challenge due to the similar reactivity of its C-H bonds. However, advanced catalytic systems have enabled site-selective modifications. The strategy often depends on the interplay between the nitrogen protecting group and the catalyst. nih.gov

Key approaches for regioselective functionalization include:

Catalyst and Protecting Group Control : Different positions on the piperidine ring can be targeted by carefully selecting the rhodium catalyst and the nitrogen protecting group. For instance, C-H functionalization of N-Boc-piperidine can lead to 2-substituted analogues, while using N-α-oxoarylacetyl-piperidines can direct functionalization to the C4 position. nih.gov

Indirect C-H Functionalization : Positions that are electronically deactivated, such as C3, can be functionalized indirectly. nih.gov This can be achieved through the asymmetric cyclopropanation of a corresponding tetrahydropyridine (B1245486) intermediate, followed by a reductive and regioselective ring-opening of the cyclopropane. nih.gov The choice of catalyst, such as Rh₂(R-DOSP)₄, is critical for achieving high diastereoselectivity and enantiomeric excess in the cyclopropanation step. nih.gov

These methods allow for the controlled introduction of substituents at the C2, C3, or C4 positions of the piperidine core, providing access to a wide array of positional analogues. nih.gov

Table 1: Catalyst and Protecting Group Influence on Regioselectivity

| Target Position | Nitrogen Protecting Group | Catalyst Example | Methodology |

|---|---|---|---|

| C2 | N-Boc or N-brosyl | Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ | Direct C-H Insertion |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | Direct C-H Insertion |

| C3 | N-Boc | Rh₂(R-DOSP)₄ | Cyclopropanation of Tetrahydropyridine & Ring Opening |

Enantioselective Synthetic Routes to Chiral 3,3,5,5-Tetramethylpiperidine Scaffolds

The synthesis of enantiomerically pure piperidines is of great interest for applications in drug design and materials science. researchgate.net Chiral aminoalcohol-derived oxazolopiperidone lactams have proven to be versatile building blocks for the enantioselective synthesis of substituted piperidines. ub.edunih.gov

A prominent strategy involves the following key steps:

Cyclocondensation : A chiral amino alcohol, such as phenylglycinol (available in both R and S forms), is reacted with a δ-oxo acid derivative to form a chiral oxazolopiperidone lactam. ub.edunih.gov This establishes the initial stereocontrol.

Stereoselective Dialkylation : The lactam intermediate undergoes stereoselective dialkylation at the position alpha to the carbonyl group. This step generates the quaternary stereocenter characteristic of the 3,3,5,5-tetrasubstituted pattern. ub.edu

Reductive Removal of Chiral Inductor : The chiral auxiliary is then removed through a two-step reductive process to yield the final enantiopure 3,3,5-trisubstituted piperidine. ub.edu

This methodology provides access to various stereoisomers of piperidines that contain both tertiary and quaternary stereocenters, simply by selecting the appropriate enantiomer of the starting chiral amino alcohol. ub.edu

Synthesis of Aminoxyl (Nitroxide) Derivatives of this compound

Aminoxyl radicals, also known as nitroxide radicals, are characterized by their remarkable stability, which is often attributed to steric protection from flanking methyl groups. biosynth.com These derivatives are central to various applications, from spin labeling to catalysis.

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO, is the most prominent aminoxyl radical. wikipedia.org It is a red-orange solid synthesized by the oxidation of its parent amine, 2,2,6,6-tetramethylpiperidine (B32323). biosynth.comwikipedia.org

The oxidation can be achieved using various reagents. A common industrial and laboratory method involves the use of hydrogen peroxide in the presence of a catalyst. For the synthesis of 4-hydroxy-TEMPO, an analogue of TEMPO, the parent alcohol (4-hydroxy-2,2,6,6-tetramethylpiperidine) is oxidized with a 30% aqueous solution of hydrogen peroxide. google.com The reaction is typically performed at elevated temperatures (e.g., 70°C) and can achieve very high yields, often exceeding 98%. google.com The actual oxidizing agent in many TEMPO-catalyzed reactions is the N-oxoammonium salt, which is generated in situ from the nitroxide radical. biosynth.comnih.gov

Spin-labeled amino acids are invaluable tools for studying the structure and dynamics of peptides and proteins using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govresearchgate.net The first such amino acid to be incorporated directly into a peptide chain via a peptide bond was TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid). nih.gov

The synthesis of TOAC was first reported in 1967. nih.gov More broadly, the synthesis of β-amino acids can be achieved through several established strategies, including:

Conjugate addition of amine nucleophiles to Michael acceptors. illinois.edu

Mannich-type reactions. illinois.edu

Metal-catalyzed hydrogenation of β-amino linked acrylates. illinois.edu

Homologation of α-amino acids, such as via the Arndt-Eistert reaction. illinois.edu

Recent advances have focused on more direct routes using simpler building blocks. illinois.edu These spin-labeled amino acids, due to their rigid cyclic structure, provide detailed information on the backbone dynamics of peptides. nih.govresearchgate.net

The tetramethylpiperidine (B8510282) framework can be incorporated into larger, more complex structures like polymers and bifunctional molecules. These materials find use as catalysts, light stabilizers, and in the construction of metal-organic frameworks (MOFs).

Polymeric Derivatives : TEMPO-mediated polymerization is a 'living' free radical polymerization technique used to create polymers with controlled molecular weights and structures. biosynth.com Polymer-supported TEMPO catalysts are also utilized for their economic advantages, as they are recyclable. wikipedia.org

Bifunctional Derivatives : Bifunctional nitroxides can be synthesized by linking two tetramethylpiperidine units. For example, terephthalic acid can be reacted with 4-hydroxy-TEMPO in the presence of a coupling agent like EDCI to form a biradical species where two TEMPO moieties are linked by a central aromatic ring. rsc.org Similarly, coordination polymers can be assembled using ligands derived from functionalized tetramethylpiperidine structures in combination with metal ions and other organic linkers, leading to diverse and complex architectures. researchgate.net

Metalation and Organometallic Precursors involving this compound

The nitrogen atom in tetramethylpiperidine can be deprotonated using strong bases to form potent, non-nucleophilic bases. The most well-known of these is lithium 2,2,6,6-tetramethylpiperidide (LTMP). orgsyn.org

LTMP is prepared by reacting 2,2,6,6-tetramethylpiperidine with an organolithium reagent, typically n-butyllithium, in a non-polar solvent like pentane (B18724) or hexane (B92381) at 0°C. orgsyn.org The resulting LTMP solution is a powerful base used in organic synthesis for deprotonation reactions where the addition of a nucleophile must be avoided. For example, LTMP is used in the reductive alkylation of epoxides in combination with organolithium reagents, where it facilitates the reaction while minimizing the formation of by-products. orgsyn.org The steric bulk of the tetramethylpiperidide group prevents it from acting as a nucleophile, making it an ideal choice for selective proton abstraction.

Mechanistic Investigations of Reactions Involving 3,3,5,5 Tetramethylpiperidine Derivatives

Reaction Mechanisms of Lithium 3,3,5,5-Tetramethylpiperidide (LiTMP)

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is a powerful, non-nucleophilic base utilized in organic synthesis, particularly for deprotonation reactions like enolizations and ortholithiations. acs.orgwikipedia.org Its high basicity and significant steric bulk, a consequence of the tetramethylpiperidine (B8510282) framework, impart unique reactivity and selectivity compared to other lithium amides such as lithium diisopropylamide (LDA). acs.orgnih.govwpmucdn.com Understanding the mechanistic details of LiTMP-mediated reactions is crucial for predicting and controlling their outcomes.

Ortholithiation, the deprotonation of an aromatic C-H bond ortho to a directing group, is a key strategy for the functionalization of arenes. LiTMP has proven to be an effective reagent for this transformation, often exhibiting distinct regioselectivity compared to less hindered bases like LDA. nih.gov This difference is largely attributed to steric effects. nih.gov The bulky tetramethylpiperidide fragment directs the base to attack less sterically encumbered, though potentially less acidic, positions on the aromatic ring. nih.gov For example, in cases where multiple ortho positions are available, LiTMP can selectively metalate the more accessible site. nih.gov

Furthermore, the byproduct of the reaction, 2,2,6,6-tetramethylpiperidine (B32323) (TMPH), is a hindered amine that does not readily facilitate the equilibration of the initially formed organolithium product to a thermodynamically more stable regioisomer. nih.govnih.gov This is in contrast to reactions with LDA, where the resulting diisopropylamine (B44863) can mediate this equilibration, making it difficult to ascertain whether the observed product distribution arises from kinetic or thermodynamic control. nih.gov The use of LiTMP, therefore, often provides access to kinetically controlled lithiation products. nih.gov

In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), LiTMP exists in a dynamic equilibrium between dimeric and monomeric species. nih.gov Spectroscopic studies have shown that in neat THF, LiTMP is a roughly 10:1 mixture of dimer to monomer, while in solvents with lower THF concentrations (e.g., in hexane), the dimer is the overwhelmingly predominant species (>99:1). nih.gov

The state of aggregation and solvation profoundly impacts the reactivity of LiTMP. acs.org The addition of strongly coordinating solvents like hexamethylphosphoramide (B148902) (HMPA) can shift the equilibrium towards the monomeric form, which is often more reactive. wpmucdn.com The specific solvated species present in solution (e.g., monosolvated or disolvated monomers and dimers) exhibit distinct reactivity patterns. nih.govwpmucdn.com The solvent-dependent aggregation state directly influences the reaction kinetics, as the observed reaction order with respect to LiTMP can change depending on whether the monomer or dimer is the active species. wpmucdn.comnih.gov For example, a reaction proceeding through a monomer-based pathway, where the monomer is in equilibrium with a dominant dimer, will exhibit a half-order dependence on the total LiTMP concentration. nih.gov

The specific mechanism of LiTMP-mediated reactions is not universal but is highly dependent on the structure of the substrate. acs.orgnih.gov Rate and mechanistic studies on the ortholithiation of various arenes have revealed that metalations can proceed through different combinations of reactive species, including monosolvated monomers, disolvated monomers, and even tetrasolvated dimers, which are also referred to as triple ions. nih.govacs.org

A triple ion in this context refers to a species like [Li(TMP)₂]⁻Li⁺, where a lithium cation is coordinated by solvent molecules. nih.govwpmucdn.com Such LiTMP-derived triple ions have been structurally characterized. nih.gov The choice of pathway is a complex interplay between the steric and electronic properties of both the LiTMP aggregate and the substrate. acs.orgnih.gov For instance, the lithiation of different epoxides by LiTMP has been shown to proceed via a monosolvated monomer in THF for one substrate, but via a monosolvated dimer in the same solvent for another. acs.orgwpmucdn.com

Table 1: Substrate-Dependent Mechanistic Pathways in LiTMP-Mediated Ortholithiation Data sourced from kinetic studies in THF/hexane (B92381) mixtures. nih.gov

| Substrate | Predominant Mechanistic Pathway | Observed Order in LiTMP | Observed Order in THF |

| 1,4-Bis(trifluoromethyl)benzene | Monomer-Based | ~0.5 | 2.0 |

| 1,3-Bis(trifluoromethyl)benzene | Dimer-Based (Triple Ion) | ~1.0 | 4.0 |

| 1,3-Dimethoxybenzene | Mixed Monomer/Dimer | Complex | Complex |

| 4,4-Dimethyl-2-phenyl-2-oxazoline | Monomer-Based | ~0.5 | 0.0 |

Electrochemical Properties and Electrocatalytic Mechanisms of Nitroxide Derivatives (e.g., TEMPO)

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable aminoxyl radical derived from the oxidation of 2,2,6,6-tetramethylpiperidine. nih.govwikipedia.org Its stability is attributed to the steric protection afforded by the four methyl groups adjacent to the N-oxyl functional group, which prevents disproportionation reactions. nih.gov TEMPO and its derivatives are widely used as catalysts for the selective oxidation of organic molecules, and their utility is rooted in their well-defined electrochemical properties. nih.govnih.gov

TEMPO and related N-oxyl compounds undergo facile and reversible one-electron redox reactions. nih.govosti.gov The key transformation in its catalytic cycle is the one-electron oxidation of the neutral nitroxyl (B88944) radical (TEMPO) to the corresponding oxoammonium cation (TEMPO⁺). nih.govtcichemicals.com This oxidation can be achieved using chemical oxidants or electrochemically at an electrode surface. nih.govwikipedia.org

The oxoammonium cation is a potent oxidizing agent that serves as the active species in the catalytic oxidation of substrates like alcohols. wikipedia.orgtcichemicals.com The redox potential of the TEMPO/TEMPO⁺ couple is a critical parameter influencing its oxidizing power. For TEMPO itself, this potential is approximately +0.7 to +0.8 V vs. NHE. nih.gov Structural modifications to the piperidine (B6355638) ring can significantly alter this redox potential, allowing for the fine-tuning of the catalyst's reactivity. nih.govnih.gov For example, adding an electron-withdrawing group like 4-acetamido (in ACT) increases the redox potential, making the corresponding oxoammonium ion a stronger oxidant. nih.govacs.org

Following the oxidation of a substrate, the TEMPO⁺ cation is reduced by two electrons to the corresponding hydroxylamine (B1172632) (TEMPOH). tcichemicals.comresearchgate.net The catalytic cycle is closed by the re-oxidation of the hydroxylamine back to the nitroxyl radical and subsequently to the oxoammonium cation. researchgate.net Under certain conditions, TEMPO can also undergo disproportionation in strong acid to form one molecule each of the oxoammonium salt and the hydroxylamine salt. tcichemicals.com

Table 2: Mid-point Redox Potentials of Selected Nitroxyl/Oxoammonium Couples Potentials are approximate and can vary with experimental conditions.

| Nitroxyl Derivative | Abbreviation | Mid-point Potential (Emp vs. Ag/AgCl) | Reference |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO | 0.53 V | acs.org |

| 4-Acetamido-TEMPO | ACT | 0.53 V | acs.org |

| 9-Azabicyclo[3.3.1]nonane N-oxyl | ABNO | 0.38 V | acs.org |

| 2-Azaadamantane N-oxyl | AZADO | 0.28 V | acs.org |

The mechanism by which the TEMPO⁺ oxoammonium species oxidizes substrates, particularly alcohols, is dependent on the reaction pH. nih.govacs.org

Under basic or neutral conditions: The reaction is believed to proceed via the formation of an alkoxide/oxoammonium adduct. nih.govacs.org This intermediate then undergoes an intramolecular hydride transfer (or a concerted proton/hydride transfer) to yield the carbonyl product and the hydroxylamine. nih.gov This pathway often shows high selectivity for the oxidation of primary alcohols over secondary alcohols, a preference attributed to steric hindrance during the formation of the key adduct. nih.govacs.org

Under acidic conditions: The mechanism is proposed to involve a direct, bimolecular hydride transfer from the neutral alcohol to the oxoammonium cation. acs.orgnih.gov This pathway tends to favor the oxidation of more electron-rich alcohols, meaning secondary alcohols often react faster than primary alcohols. nih.govacs.org However, reactions under acidic conditions are typically slower than those under basic conditions. acs.org

In some catalytic systems, particularly those involving a metal co-catalyst like copper, an alternative mechanism can operate that avoids the formation of the high-potential oxoammonium species altogether. nih.gov In these cooperative systems, a net hydride transfer may occur from a metal-alkoxide intermediate to the nitroxyl radical, offering a different pathway with distinct selectivity. nih.gov The ability of TEMPO to participate in various mechanistic pathways, including hydride transfer, makes it a versatile catalyst in oxidation chemistry. u-tokyo.ac.jp

Hydrogen-Atom Transfer (HAT) Processes

Hydrogen-Atom Transfer (HAT) is a fundamental chemical process involving the transfer of a hydrogen atom (a proton and an electron) from one molecule to another in a single, concerted step. mdpi.comresearchgate.net This process is a cornerstone of radical chemistry, enabling the functionalization of C-H bonds by transforming them into reactive alkyl radicals. mdpi.com The primary thermodynamic driver for a HAT reaction is the difference in bond dissociation energies (BDE) between the bond being broken and the one being formed. For a reaction to be favorable, the BDE of the bond in the HAT reagent must be greater than the BDE of the C-H bond being cleaved. mdpi.com

Derivatives of 3,3,5,5-tetramethylpiperidine, particularly the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO), are prominent in the study and application of HAT processes. researchgate.netnih.gov While aminoxyl radicals like TEMPO are generally unreactive with many organic molecules, they can participate in HAT reactions, especially in their protonated or oxidized forms. nih.gov For instance, the reaction of a ruthenium imidazole (B134444) complex with TEMPO proceeds via a concerted HAT mechanism to quantitatively yield the corresponding hydroxylamine, TEMPO-H. researchgate.net

The reactivity in HAT processes is governed by both enthalpic factors (related to BDEs) and polar effects that can stabilize the transition state. sonar.ch Most HAT reagents are electrophilic, meaning they preferentially abstract hydrogen atoms from electron-rich C-H bonds, such as those adjacent to electron-donating groups. mdpi.com The site-selectivity of HAT can be finely tuned by adjusting the electronic properties of the C-H bonds, the choice of the HAT reagent, and the solvent system. mdpi.com

Recent advancements have leveraged photoredox catalysis and electrochemistry to generate HAT-capable radicals in situ, making C-H functionalization a more powerful and versatile synthetic tool. mdpi.comacs.org In these systems, a photocatalyst or an electrochemical process generates a highly reactive species that initiates the HAT cascade. acs.orgnih.gov For example, photoexcited ketones can act as potent hydrogen abstractors, cleaving C-H bonds to form a ketyl radical, which then continues the catalytic cycle. rsc.org

The Marcus cross relation, a concept originally from electron transfer theory, has been adapted to predict rate constants for HAT reactions. pnas.org This model, which accounts for both kinetic and thermodynamic solvent effects, has shown remarkable accuracy in predicting HAT rates for various oxyl radicals, including those derived from tetramethylpiperidine. pnas.org

Table 1: Rate Constants for HAT from Various Donors to N-Oxyl Radicals

| H-Atom Donor | N-Oxyl Radical Acceptor | Rate Constant, k (M⁻¹s⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| Ru(II)(acac)₂(py-imH) | TEMPO | 1400 ± 100 | MeCN | researchgate.net |

| Ru(II)(acac)₂(py-imD) | TEMPO | 60 ± 7 | MeCN | researchgate.net |

| Toluene (B28343) | Quinolinimide-N-oxyl (QINO) | 1.34 x 10⁻² | CH₃CN | sonar.ch |

| Cyclohexane | Quinolinimide-N-oxyl (QINO) | 1.30 x 10⁻⁴ | CH₃CN | sonar.ch |

Radical Chemistry and Photochemical Stability of this compound-Derived Radicals

Derivatives of this compound are precursors to exceptionally stable nitroxide radicals, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) being the most studied example. nih.govchempap.org The remarkable stability of these radicals is attributed to the steric hindrance provided by the four methyl groups adjacent to the nitroxide moiety, which protects the unpaired electron delocalized between the nitrogen and oxygen atoms. nih.gov This stability allows them to be isolated, stored, and handled with relative ease. nih.gov

The chemistry of these radicals is dominated by one-electron redox processes. They can be reversibly oxidized by one electron to form the corresponding oxoammonium cation, a potent two-electron oxidant, or reduced in a one-electron, one-proton process to form the respective hydroxylamine. nih.gov These redox properties are central to their application in catalysis. nih.gov

Electron Spin Resonance (ESR) spectroscopy is a powerful and direct technique for studying these radicals. nih.govacs.org In solution, monoradicals like TEMPO typically exhibit a characteristic three-line (triplet) ESR spectrum of equal intensity, arising from the interaction of the unpaired electron with the nitrogen nucleus (I=1). chempap.org In solid matrices or at low temperatures, the spectrum becomes anisotropic, providing information about the radical's mobility and its microscopic environment. chempap.orgacs.org The concentration of the radical can be quantified by comparing the ESR signal intensity to that of a known standard. acs.org

The photochemical stability of tetramethylpiperidine derivatives and their corresponding radicals is a critical aspect of their application, particularly in photostabilizing polymers. cnrs.frcnrs.fr While the parent amine can be photochemically unstable, the corresponding N-oxyl radical often exhibits greater stability. cnrs.fr However, even stable nitroxides can undergo photochemical reactions. For instance, caged TEMPO derivatives can be designed to release the active TEMPO radical upon photoirradiation, including with near-infrared light. beilstein-journals.org The released TEMPO can then participate in further chemical reactions. beilstein-journals.org In the presence of air, photolysis can lead to oxidation products. beilstein-journals.org Prolonged irradiation can also lead to the slow decomposition of the TEMPO radical itself. beilstein-journals.org The interaction with other chromophores can also influence stability; intramolecular quenching of an excited state by a nitroxyl radical can slow the rate of photodecomposition. cnrs.fr

These radicals are also widely used as "spin traps" to detect and identify transient radical species. nih.govresearchgate.net The reaction of a short-lived radical with a nitroxide results in a stable diamagnetic adduct that can be isolated and characterized, providing evidence for the initial radical's existence. cnrs.frresearchgate.net

Table 2: ESR Spectroscopic Data for Tetramethylpiperidine-Derived Radicals

| Radical Species | Experimental Condition | Key Spectral Features | Reference |

|---|---|---|---|

| TEMPO | Benzene (B151609) solution | Triplet with lines of equal intensity | chempap.org |

| TEMPO | PMMA matrix (room temp.) | Anisotropic spectrum (rigid-limit) | acs.org |

| TMPIP Aminyl Radical | Aqueous solution (UV excitation) | Strong CIDEP effects | acs.org |

| Photochemically generated TEMPO | Benzene solution | Triplet, AN = 15.5 G, g = 2.00232 | beilstein-journals.org |

Ligand-Controlled Stereoselective Reaction Mechanisms

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. msu.edu Derivatives of this compound, often acting as sterically hindered, non-nucleophilic bases, can play a crucial role in controlling the stereochemical outcome of reactions. ub.eduacs.org The term "ligand-controlled" signifies that the chirality or structure of a ligand or additive dictates which stereoisomer is formed. rsc.org

A key example of this control is seen in iridium-catalyzed propargylic C–H functionalization. rsc.org Density functional theory (DFT) computations revealed that tetramethylpiperidine (TMPH) acts as a proton transfer agent in the catalytic cycle. rsc.org Crucially, the stereoselectivity is controlled by the synergy between a chiral phosphoramidite (B1245037) ligand and a counterion (MeOBF₃⁻) that is generated in situ. rsc.org By changing the chirality of the ligand, the noncovalent interactions within the catalytic microenvironment are altered, leading to the selective formation of either product diastereomer. rsc.org

In other systems, hindered bases like lithium tetramethylpiperidide (LiTMP) are used to achieve regio- and stereoselective transformations. acs.org For instance, the reaction of N-oxiranylmethyltetrahydroisoquinolines can be directed to form different products depending on the reaction conditions. In the presence of BF₃, LiTMP facilitates a deprotonation at the C1 benzylic position, followed by an intramolecular nucleophilic attack to yield cis-azetotetrahydroisoquinoline derivatives with high stereoselectivity. acs.org The mechanism involves kinetic control, where the base deprotonates a specific position, and the resulting anion reacts intramolecularly before equilibration can occur. acs.org

The choice of base is critical for success. In stereoselective reactions of N-acyl thiazolidinethiones, hindered bases such as 2,2,6,6-tetramethylpiperidine (TMP) and 2,6-lutidine were found to be most effective, whereas unhindered bases like pyridine (B92270) did not yield the desired product. ub.edu This highlights the importance of the base's steric profile in guiding the reaction pathway.

Furthermore, semiconductor photocatalysis offers another avenue for stereoselective reactions involving tetramethylpiperidine derivatives. In the α-oxyamination of aldehydes, a chiral amine catalyst generates a chiral enamine intermediate. frontiersin.org This intermediate can then react stereoselectively with TEMPO, which is oxidized to the TEMPO⁺ cation on the surface of a TiO₂ photocatalyst, to yield the final product with significant enantiomeric excess. frontiersin.org

Advanced Spectroscopic and Characterization Techniques in 3,3,5,5 Tetramethylpiperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, chemical environment, and conformation of molecules in solution and the solid state. ethz.ch

High-Resolution NMR for Structural Elucidation and Conformational Analysis (e.g., ¹H, ⁷Li, ¹³C NMR)

High-resolution one-dimensional NMR techniques, including proton (¹H), lithium-7 (B1249544) (⁷Li), and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification and conformational analysis of 3,3,5,5-tetramethylpiperidine derivatives.

¹H and ¹³C NMR: These techniques are routinely used to confirm the molecular framework of newly synthesized derivatives. nih.govresearchgate.netscielo.br The chemical shifts and coupling constants of the protons and carbons in the piperidine (B6355638) ring provide insights into its conformation, such as a chair or boat form. researchgate.netmodgraph.co.uk For instance, in substituted piperidin-4-ones, the magnetic non-equivalence of the C-2 and C-6 positions, as observed in HMBC spectra, can reveal subtle conformational details. nih.gov Predicted ¹H and ¹³C NMR spectra for the parent compound, 2,2,6,6-tetramethylpiperidine (B32323), serve as a foundational reference. hmdb.ca

⁷Li NMR: This technique is particularly valuable for studying organolithium complexes involving the lithium salt of 2,2,6,6-tetramethylpiperidine (LiTMP). researchgate.net ⁷Li NMR can elucidate the aggregation state (e.g., monomer, dimer, trimer, tetramer) of these complexes in solution. researchgate.netrsc.org For example, ⁷Li NMR has been used to monitor the in situ formation of various phenyl(tetramethylpiperidino)cuprate/lithiate complexes, revealing a transition between different dominant species as the copper-to-lithium ratio is altered. rsc.org The chemical shift in ⁷Li NMR is sensitive to the coordination environment of the lithium ion, providing information on interactions such as Li-π bonding. rsc.orghuji.ac.il

Table 1: Representative NMR Data for Tetramethylpiperidine (B8510282) Derivatives

| Compound/Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Findings | Reference |

|---|---|---|---|---|---|

| Ph(TMP)₃CuLi₂ (Complex 3) | ¹H, ⁷Li | C₇D₈ (-10 °C) | ¹H: 1.66, 1.56, 1.18; ⁷Li: 1.44, -3.43 | Correlations confirm spatial proximity of TMP methyl groups to Li. | rsc.org |

| (TMPCu)₂(TMPLi)₂ (Complex 1) | ⁷Li | C₆D₆ | 1.64 | Dominant singlet suggests a robust structure in solution. | rsc.org |

| LiTMP | ⁷Li | Hydrocarbon | - | Reveals monomer-dimer equilibrium in solution. | researchgate.net |

| 3,5-bis[(E)-thienylmethylene]piperidin-4-one derivatives | ¹H, ¹³C | - | - | Spectral data used to determine configuration and conformation. | nih.gov |

Two-Dimensional (2D) NMR Techniques for Solution-State Structural Insights and Fluxionality Studies (e.g., NOESY, HOESY)

2D NMR experiments provide through-bond and through-space correlations, offering deeper insights into the connectivity and spatial arrangement of atoms. ucl.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is crucial for determining stereochemistry and conformation. thieme-connect.com In studies of complex organometallic structures involving tetramethylpiperidide ligands, ¹H,¹H-NOESY experiments have been used to confirm that the solid-state structures are maintained in solution. rsc.org For example, NOESY data for a phenyl(tetramethylpiperidino)cuprate/lithiate complex revealed exchange correlations at room temperature that were eliminated at lower temperatures, indicating dynamic processes. rsc.org At higher temperatures, NOESY can reveal thermally induced ring inversions in the piperidine moiety. rsc.org

HOESY (Heteronuclear Overhauser Effect Spectroscopy): HOESY is used to probe spatial proximities between different types of nuclei, such as ¹H and ⁷Li. This has proven instrumental in characterizing the solution structures of mixed-metal amide complexes. rsc.org For instance, ¹H,⁷Li-HOESY data on a Ph(TMP)₃CuLi₂ complex established correlations between specific methyl protons on the TMP ligands and lithium atoms, confirming short internuclear distances that were consistent with the solid-state structure. rsc.org

These 2D techniques are also vital for studying fluxionality, where molecules rapidly interconvert between different conformations or structures. By analyzing cross-peaks that indicate chemical exchange, researchers can understand the dynamic behavior of these molecules in solution. rsc.orgucl.ac.uk

Dynamic Nuclear Polarization Surface-Enhanced NMR Spectroscopy (DNP-SENS) in Related Systems

Dynamic Nuclear Polarization Surface-Enhanced NMR Spectroscopy (DNP-SENS) is a technique that dramatically boosts NMR signal intensity, by factors of one to three orders of magnitude, making it possible to study surfaces and low-concentration species that would otherwise be undetectable. researchgate.netethz.ch The technique relies on transferring polarization from stable radical polarizing agents (PAs), often nitroxides, to the nuclei of interest. nih.govchemrxiv.org

While direct DNP-SENS studies on this compound itself are not prominently documented, the principles and applications are highly relevant to its nitroxide derivatives, such as TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). These nitroxides are themselves used as polarizing agents in DNP experiments. acs.org The stability of the piperidine ring is a key feature in the design of these radicals. nih.gov

DNP-SENS has been successfully applied to characterize reactive surface organometallic complexes and heterogeneous catalysts. researchgate.netethz.chchemrxiv.org For instance, it has provided structural information on the connectivity and spatial proximity of different surface sites in materials like aluminosilicates. ethz.ch The development of new DNP formulations, such as using pyridine (B92270) to protect the polarizing agents from highly reactive surface sites, has broadened the applicability of this powerful technique. chemrxiv.org

Paramagnetic Relaxation Enhancement (PRE) NMR in Biomolecular Studies

Paramagnetic Relaxation Enhancement (PRE) NMR is a technique used to obtain long-range distance information (up to ~30 Å) in macromolecules. nih.govplos.org It involves introducing a paramagnetic center, such as a nitroxide spin label derived from tetramethylpiperidine (e.g., TEMPO), into a molecule. ethz.chnih.gov The unpaired electron of the nitroxide radical enhances the relaxation rates of nearby nuclear spins, an effect that is dependent on the inverse sixth power of the distance between the electron and the nucleus (r⁻⁶). nih.govresearchgate.net

This method is particularly powerful for studying the structure and dynamics of biomolecules like proteins and nucleic acids. nih.govresearchgate.net For example, a TEMPO radical can be synthetically attached to the end of an RNA molecule. nih.govacs.org By measuring the PRE on specific protons within the RNA, researchers can derive distance restraints that are crucial for determining the RNA's three-dimensional solution structure. nih.gov The PRE effect can also be used to probe dynamic processes, such as identifying different folded states of a bistable RNA or investigating the conformational sampling of viral RNAs like the HIV-1 TAR RNA. nih.govacs.org

The experimental approach often involves comparing the NMR spectra of a sample with the paramagnetic label to a reference sample where the label is either absent or has been chemically reduced to a diamagnetic state. nih.govresearchgate.net

Table 2: Application of PRE in a Model RNA System

| RNA System | Label | Technique | Key Finding | Reference |

|---|---|---|---|---|

| 15 nt hairpin RNA | 5'-TEMPO | PRE NMR | Derived long-range distance restraints for solution structure determination. | nih.gov |

| Bistable RNA | 5'-TEMPO | PRE NMR | Discerned two distinct folding states. | nih.govacs.org |

| HIV-1 TAR RNA | 5'-TEMPO | PRE NMR & MD Simulations | Analyzed structural plasticity and conformational sampling. | nih.govacs.org |

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. uantwerpen.be By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically deconvoluted to generate a detailed model of the atomic arrangement. pdx.edu

This technique has been indispensable in the study of this compound derivatives and their complexes. For instance, the solid-state structures of various organometallic complexes containing the tetramethylpiperidide (TMP) ligand have been elucidated. rsc.org These structures have revealed complex arrangements, such as a heterodimeric phenyl(tetramethylpiperidino)cuprate/lithiate complex, providing precise bond lengths and angles and clarifying the coordination modes of the metal ions and the conformation of the TMP ligands. rsc.org

The crystal structure of a copper(II) complex with carboxylate-derivatized TEMPO, [Cu₂(CTemPO)₄(DMF)₂], revealed a "paddle-wheel" structure, which is important for understanding its magnetic properties. epa.gov Similarly, the structures of various other metal complexes have been determined, providing fundamental data that underpins our understanding of their reactivity and properties. researchgate.netresearchgate.net

Table 3: Selected Crystallographic Data for Tetramethylpiperidine-Containing Complexes

| Complex | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|

| Ph(TMP)₃CuLi₂ (Complex 3) | P2₁/n | Cu1–C28: 1.895(2), Li2–N1: 2.047(3), Li4–C28: 2.348(4) | C28–Cu1–N1: 168.97(8), N1–Li2–N2: 176.45(18) | rsc.org |

| Ph(TMP)CuLi·THF (Complex 4₂) | P2₁/c | Cu1–N1: 1.892(2), Li1–N1: 1.932(4), Cu1–C10: 1.904(2) | Cu1–N1–Li1: 92.55(14), C10–Cu1–N1: 178.71(8) | rsc.org |

| [(PMDETA)Zn{O₂P(OPh)₂}₂] | - | - | - | researchgate.net |

| [Cu₂(CTemPO)₄(DMF)₂] | - | Cu-Cu: 2.64 | - | epa.gov |

Time-Resolved X-ray Techniques in Dynamic Studies (e.g., Time-Resolved Wide-Angle X-ray Scattering)

Time-resolved wide-angle X-ray scattering (TR-WAXS) is a powerful technique for tracking the structural dynamics of molecules, including proteins and other macromolecules, as they undergo conformational changes. researchgate.netuni-saarland.de This method can capture structural information on timescales ranging from picoseconds to seconds. uni-saarland.de While direct TR-WAXS studies specifically focusing on this compound are not extensively documented in the provided results, the principles of the technique are highly relevant for studying systems where these molecules act as probes or labels.

For instance, TR-WAXS has been employed to study the conformational transitions of proteins in real-time. researchgate.net In a typical pump-probe experiment, a laser pulse initiates a reaction or conformational change, and a delayed X-ray pulse probes the resulting structural state. researchgate.netuni-saarland.de This allows for the creation of "molecular movies" that detail the structural evolution of the system. The technique is particularly advantageous as it directly probes global conformational changes without the need for labels that might perturb the system's natural dynamics. uni-saarland.de

The application of TR-WAXS could be envisioned for studying the interaction of this compound-based hindered amine light stabilizers (HALS) with polymers, tracking the structural changes in the polymer matrix as the stabilization process occurs. Similarly, for biomolecules spin-labeled with a tetramethylpiperidine derivative, TR-WAXS could provide complementary information to other spectroscopic techniques by revealing the global structural consequences of the local dynamics reported by the spin label.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a cornerstone technique in the study of this compound derivatives, especially their stable nitroxide radical forms. beilstein-journals.orgnih.gov This magnetic resonance technique is uniquely sensitive to species with unpaired electrons, making it ideal for investigating the structure, dynamics, and environment of nitroxide spin labels. nih.govshd.org.rs

Site-directed spin labeling (SDSL) is a powerful application of EPR where a nitroxide radical, often a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is covalently attached to a specific site in a biomolecule like a protein or nucleic acid. beilstein-journals.orgnih.gov The ESR spectrum of the spin label is highly sensitive to its local environment and motional freedom. beilstein-journals.orgcdnsciencepub.com Analysis of the spectral line shape provides information about the structure and dynamics at the labeled site. beilstein-journals.org

For example, TEMPO derivatives have been incorporated into DNA to probe local structural perturbations. beilstein-journals.org The mobility of the spin label, reflected in the ESR spectrum, changes depending on its interaction with neighboring bases, allowing for the differentiation of base-pairing partners. beilstein-journals.org Similarly, nitroxides like TEMPO have been used to trap and detect reactive oxygen species (ROS) in biological systems, such as UV-irradiated skin, by observing the reduction of the nitroxide to its EPR-silent hydroxylamine (B1172632) form. nih.gov

The generation of radical species from this compound derivatives can also be monitored. For instance, ESR has been used to identify hydroxyl radicals as the primary intermediates in the oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), a process where 2,2,6,6-tetramethylpiperidine (TEMP) can be used as a scavenger to trap singlet oxygen. researchgate.net

| Application | Derivative Used | Information Obtained | Key Findings |

|---|---|---|---|

| Probing DNA Structure | TEMPO-labeled deoxynucleosides | Local structural perturbations, base-pairing interactions | Spin label mobility varies with different base-pairing partners, allowing for their differentiation. beilstein-journals.org |

| Detecting Reactive Oxygen Species | TEMPO, PCA, PCM | Trapping and imaging of UV-generated free radicals in skin | PCA and PCM are stable and specifically reduced by UV-generated radicals, enabling imaging of their distribution. nih.gov |

| Investigating Reaction Mechanisms | TEMP | Identification of radical intermediates in oxidation reactions | Confirmed hydroxyl radicals as primary intermediates in TMB oxidation. researchgate.net |

Pulsed dipolar EPR techniques, such as Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR), have revolutionized the study of biomolecular structures by enabling precise distance measurements between two spin labels. nih.govnih.govethz.ch These methods can determine distances in the range of 1.7 to 10 nanometers. nih.govethz.ch

In a typical DEER experiment, two nitroxide labels, often based on the tetramethylpiperidine scaffold, are introduced at specific sites in a macromolecule. nih.govresearchgate.net The dipolar interaction between the two unpaired electrons is measured, which is dependent on the distance between them. nih.gov This provides valuable information about the conformation and conformational changes of proteins, nucleic acids, and their complexes. nih.govnih.gov

DEER has been successfully used with TEMPO-based spin labels to measure distances in DNA duplexes, clearly distinguishing between different helical forms (A-form vs. B-form). nih.gov The technique has also been applied to study the conformational transition of RNA aptamers upon ligand binding. researchgate.net The development of new, more rigid spin labels and advanced pulse sequences continues to enhance the precision and applicability of this method. nih.govmdpi.com

| System Studied | Spin Label | Measurement | Significance |

|---|---|---|---|

| DNA Duplexes | TEMPO derivatives | Inter-nitroxide distance | Distinguished between A-form and B-form DNA conformations. nih.gov |

| RNA Aptamer | 4-isocyanato-TEMPO | Conformational transition upon ligand binding | Revealed an equilibrium between two conformations in the free state. researchgate.net |

| Porphyrin Oligomers | TEMPO | Intramolecular end-to-end distances | Probed the distance distribution in long, rigid molecular wires. ox.ac.uk |

Vibrational Spectroscopy (e.g., FTIR) for Conformational and Mechanistic Insights

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a valuable tool for gaining insights into the conformational properties and reaction mechanisms involving this compound and its derivatives. mdpi.comnih.gov FTIR provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. nih.gov

This technique can be used for the conformational analysis of the piperidine ring. The frequencies and intensities of specific vibrational modes are sensitive to the chair, boat, or twist-boat conformations that the ring can adopt. acs.org For example, FTIR has been used to study the conformational preferences of various substituted piperidines and related heterocyclic systems. acs.org

In mechanistic studies, FTIR can be used to identify reactants, intermediates, and products. For instance, the formation of specific carbonyl or hydroxyl groups during the oxidation or degradation of this compound derivatives can be monitored by the appearance or disappearance of their characteristic IR absorption bands. mdpi.com Researchers have used FTIR to characterize newly synthesized stilbene-triazine derivatives containing a tetramethylpiperidine fragment, confirming the structure of the products. wiley.com

Mass Spectrometry for Reaction Product Identification and Mechanistic Support

Mass spectrometry (MS) is an indispensable tool for identifying the products of reactions involving this compound and for providing evidence to support proposed reaction mechanisms. scispace.com By precisely measuring the mass-to-charge ratio of ionized molecules, MS allows for the determination of elemental compositions and the identification of unknown compounds. qut.edu.auwhiterose.ac.uk

Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing the products of reactions in solution. qut.edu.au For example, ESI-MS has been used in conjunction with ESR to study the oxidation of 4-substituted TEMPO derivatives by hydroxyl radicals. scispace.comqut.edu.au These studies provided evidence for the formation of 4-oxo-TEMPO (TEMPONE) and also revealed competitive modification at the 1-position to produce the corresponding secondary amine. scispace.comqut.edu.au Tandem mass spectrometry (MS/MS), where ions are fragmented within the mass spectrometer, provides further structural information by revealing characteristic fragmentation patterns that help to confirm the identity of the products. qut.edu.au

In another study, high-resolution ESI-MS was used to identify the two-electron oxidation product of TMB, confirming the reaction pathway. researchgate.net The ability to detect and characterize both stable and transient species makes mass spectrometry a powerful technique for unraveling the complex reaction pathways of this compound derivatives. researchgate.netoup.com

| Technique | Study Focus | Compound/Reaction Studied | Key Findings |

|---|---|---|---|

| ESI-MS and MS/MS | Deactivation pathways of HALS | Oxidation of 4-substituted TEMPO derivatives | Identified formation of TEMPONE and modification at the N-1 position to form a secondary amine. scispace.comqut.edu.au |

| High-Resolution ESI-MS | Oxidation mechanism | Oxidation of 3,3',5,5'-tetramethylbenzidine (TMB) | Confirmed the formation of the two-electron oxidation product of TMB. researchgate.net |

| Multiple Ionization Methods | Ionization behavior of TEMPO derivatives | Four different TEMPO derivatives | Characterized the formation of various ions like [M]⁺, [M+H]⁺, and [M+2H]⁺ depending on the derivative and ionization method. researchgate.net |

Computational Chemistry Approaches in 3,3,5,5 Tetramethylpiperidine Research

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational research on 3,3,5,5-tetramethylpiperidine, enabling detailed investigations into its behavior in various chemical environments.

DFT calculations are instrumental in mapping the intricate reaction pathways and identifying the transition states of reactions involving this compound derivatives. For instance, in an iridium-catalyzed ligand-controlled diastereoselectivity switching propargylic C–H functionalization, DFT computations have been employed to delineate the most energetically favorable reaction pathway. rsc.org This pathway was found to involve a proton transfer from the protonated form of tetramethylpiperidine (B8510282) (TMPH) to dienes. rsc.org

In the context of alcohol oxidation reactions mediated by copper(I)/TEMPO (2,2,6,6-tetramethylpiperidinyloxy, a related compound) catalyst systems, DFT has been used to explore various proposed mechanistic pathways. mdpi.com These calculations help in determining the energetic feasibility of different routes, such as those involving the homolytic cleavage of the Cα–H bond of the substrate. mdpi.com By calculating the energies of intermediates and transition states, researchers can rule out less favorable pathways. For example, a proposed pathway involving the initial coordination of TEMPO was deemed unlikely due to a high endothermic step of 19.6 kcal/mol and a subsequent high activation energy barrier of 51.1 kcal/mol. mdpi.com

The table below summarizes key energetic data from DFT studies on reaction pathways involving tetramethylpiperidine derivatives.

| Reaction System | Studied Step | Computational Method | Calculated Energy (kcal/mol) | Finding |

| Iridium-catalyzed C-H functionalization | Proton transfer from TMPH | DFT | - | Identified as a key step in the preferred reaction pathway. rsc.org |

| Cu(I)/TEMPO alcohol oxidation | TEMPO coordination | DFT (B3LYP/6-31+G(d)) | 19.6 (endothermic) | This initial step is energetically unfavorable. mdpi.com |

| Cu(I)/TEMPO alcohol oxidation | Concerted H-abstraction | DFT (B3LYP/6-31+G(d)) | 51.1 (activation barrier) | High activation barrier makes this pathway less probable. mdpi.com |

DFT calculations, particularly those incorporating dispersion corrections and solvation models, are crucial for understanding the dimerization of radical cations and the influence of the solvent environment. Theoretical studies on the dimerization of paraphenylenediamine radical cations have shown that dispersion-corrected DFT can accurately describe the formation of stable dicationic dimers in solution. researchgate.net These studies highlight that dispersion interactions and electrostatic attraction from counter-ions are significant factors in stabilizing these dimers in solution. researchgate.net

The effect of the solvent on the conformational and photophysical properties of tetramethylpiperidine derivatives has also been a focus of computational studies. For flexible dyes like 4-naphthoyloxy-1-methoxy-2,2,6,6-tetramethylpiperidine, integrated computational strategies that combine dynamic sampling with TD-DFT calculations are used. nih.gov These studies have shown that while specific solvation in a nonpolar solvent like toluene (B28343) may not be critical, a detailed conformational sampling in solution is vital for accurately describing the dye's photophysical properties. nih.gov The use of polarizable continuum models (PCM) is a common approach to account for bulk solvent effects. nih.govaip.org

The following table presents findings from DFT studies on solvation and dimerization.

| System | Property Investigated | Computational Approach | Key Finding |

| Paraphenylenediamine radical cations | Dimerization Energetics | Dispersion-corrected DFT, COSMO | Dispersion and counter-ion attraction are crucial for dimer stability in solution. researchgate.net |

| 4-naphthoyloxy-1-methoxy-2,2,6,6-tetramethylpiperidine | Solvation Effects | TD-DFT with explicit and continuum solvent models | Dynamic description of molecular geometry in solution is essential for reliable photophysical property prediction. nih.gov |

| TEMPO in ethanol | Solvation Structure | FMO-UDFT | The accuracy of calculated properties improves when the first solvation shell is treated as a single fragment with the solute. aip.org |

DFT calculations are frequently used to predict and validate the three-dimensional structures and conformational preferences of molecules containing the this compound scaffold. For newly synthesized spirocyclic nitroxides, DFT calculations have been used to confirm that the addition of certain substituents induces the piperidinyl nitroxide ring to adopt highly stable, closed spirocyclic conformations. uit.no These theoretical predictions are often validated by comparison with experimental data from X-ray crystallography. uit.no

In studies of more complex systems, such as porphyrin-based dimers, DFT is employed to generate molecular models of different possible conformers. researchgate.net The accuracy of these computed conformers can then be assessed by comparing simulated data, such as DEER (Double Electron-Electron Resonance) traces, with experimental measurements, showing excellent agreement. researchgate.net

Noncovalent interactions (NCIs) play a pivotal role in the efficacy and selectivity of catalytic systems. DFT is a powerful tool for investigating these subtle yet crucial interactions. In the aforementioned iridium-catalyzed reaction, the diastereoselectivity was found to be controlled by differentiated noncovalent interactions between a chiral cavity and a counterion (MeOBF3−) in the diastereoselective transition states. rsc.org The chirality of the ligand influences the catalytic microenvironment, which in turn dictates the nature of these NCIs. rsc.org

DFT methods capable of treating dispersion-dominated noncovalent interactions have become essential for studying these phenomena. acs.org These computational approaches allow for the detailed analysis of interactions such as π-stacking and ion/π interactions, which are fundamental to supramolecular chemistry and catalysis. acs.org

Molecular Dynamics Simulations

For flexible molecules like certain tetramethylpiperidine derivatives, MD simulations are used to perform a detailed conformational sampling in solution. nih.gov This dynamic sampling generates a representative ensemble of structures that can then be used for higher-level quantum mechanical calculations of properties like absorption and emission spectra. nih.gov For example, a 3 ns production dynamics simulation in the NPT ensemble has been used to study a flexible dye in toluene. nih.gov

MD simulations are also a key component in the simulation of EPR (Electron Paramagnetic Resonance) spectra. Trajectory-based simulations of EPR spectra for spin-labeled proteins, which may include nitroxide moieties derived from tetramethylpiperidine, treat both the spatial molecular dynamics and the quantum spin dynamics on an equal footing. nih.gov This approach is crucial when the time scale of molecular motion is comparable to the inverse of the spectral anisotropy. nih.gov

Quantum Chemical Characterization of Electronic Properties

Quantum chemical methods are extensively used to characterize the electronic properties of this compound and its derivatives, particularly its corresponding nitroxide radical, TEMPO. These methods provide insights into electron distribution, spin density, and magnetic properties.

For open-shell systems like nitroxide radicals, unrestricted DFT (UDFT) is a common approach. aip.org The Fragment Molecular Orbital (FMO) method combined with UDFT has been developed to perform calculations on large systems, such as a solvated TEMPO radical. aip.org This allows for the analysis of electronic excitations and the contribution of solvent molecules through effects like fragment polarization and interfragment charge transfer. aip.org

Quantum chemical calculations are also vital for interpreting EPR spectra. The hyperfine and Zeeman tensors of nitroxide spin labels are computed using DFT to understand the magnetic properties of these radicals. torvergata.it In studies of three-arm nonconjugated macromolecules functionalized with TEMPO-like radicals, EPR spectroscopy combined with quantum chemical analysis revealed antiferromagnetic exchange coupling between spins at low temperatures (< 10 K). acs.org

The table below details some of the electronic properties of a TEMPO-functionalized macromolecule.

| Property | Method | Result |

| Radical Content | EPR Spectroscopy | 85% relative to 4-amino-TEMPO standard. acs.org |

| Magnetic Interaction | SQUID Magnetometry | Antiferromagnetic exchange coupling observed below 10 K. acs.org |

| 13C NMR Chemical Shifts (ppm) | 13C NMR (DMSO-d6) | 67.12, 41.06, 27.38, 21.56, 20.14, 7.72. acs.org |

| High-Resolution Mass Spectrometry | APCI+ | m/z calculated for C42H84O9N6 [M]+: 816.62943, observed: 816.62991. acs.org |

Catalytic Applications and Mechanistic Roles of 3,3,5,5 Tetramethylpiperidine Derived Species

Role of Lithium 3,3,5,5-Tetramethylpiperidide (LiTMP) in Directed Metalation Reactions.nih.govresearchgate.net

Lithium 3,3,5,5-tetramethylpiperidide (LiTMP) is a sterically hindered, non-nucleophilic strong base that has carved a niche in organic synthesis, particularly in the realm of directed ortho-metalation (DoM) reactions. nih.govresearchgate.net DoM is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.netorganic-chemistry.org The choice of base is critical, and LiTMP offers distinct advantages over other commonly used bases like lithium diisopropylamide (LDA) and alkyllithiums. nih.gov

Regioselective Deprotonation of Aromatics and Heteroaromatics.nih.govnih.gov

The primary role of LiTMP in directed metalation is the regioselective deprotonation of aromatic and heteroaromatic substrates at the position ortho to a directing metalation group (DMG). organic-chemistry.org DMGs are functional groups that can coordinate to the lithium cation, thereby increasing the kinetic acidity of the adjacent protons and directing the deprotonation to that specific site. organic-chemistry.org LiTMP's large steric bulk enhances its regioselectivity, often favoring deprotonation at the most accessible ortho position, even in the presence of other potentially acidic protons. nih.gov

For instance, in the metalation of N-arylated pyrroles and indoles, LiTMP has been shown to selectively deprotonate specific positions on the aromatic rings, enabling the introduction of various electrophiles with high precision. nih.gov Studies on the deprotonation of N-(4-bromophenyl)pyrrole using LiTMP in tetrahydrofuran (B95107) (THF) at low temperatures demonstrated selective deprotonation adjacent to the bromo group, which is the most acidic position. beilstein-journals.org Furthermore, LiTMP has been effectively used in the ortho-lithiation of fluoroaromatic compounds, which are often challenging substrates due to the instability of the resulting lithiated intermediates. d-nb.inforesearchgate.net

The combination of LiTMP with other metal species, such as zinc chloride (ZnCl₂), can create "superbases" with enhanced reactivity, allowing for the functionalization of sensitive aromatic compounds under milder conditions. nih.govbeilstein-journals.org These mixed-metal bases have proven effective in the deprotonation of a variety of substituted aromatics and heterocycles. beilstein-journals.orgresearchgate.net

Reactivity of LiTMP Aggregates in Organolithium Chemistry.nih.govwikipedia.org

Like other organolithium reagents, LiTMP exists in solution as aggregates, primarily as dimers and monomers. nih.govnumberanalytics.com The state of aggregation is influenced by factors such as the solvent and the concentration of the reagent. numberanalytics.com Spectroscopic studies have revealed that in neat THF, LiTMP is a mixture of dimer and monomer, while in less polar solvents like hexane (B92381), the dimer is the predominant species. nih.gov

The reactivity of these aggregates is a subject of ongoing research. While it was traditionally thought that monomers are the more reactive species, evidence suggests that aggregates, including dimers, can also be the active participants in metalation reactions. nih.govwikipedia.org The specific reactive species can depend on the substrate and the reaction conditions. nih.gov For LiTMP, rate and mechanistic studies on the ortho-lithiation of various arenes have shown that metalation can proceed through different pathways involving monosolvated monomers, disolvated monomers, and even tetrasolvated dimers (triple ions). nih.gov

Catalytic Activity of 2,2,6,6-Tetramethylpiperidine (B32323) N-Oxyl (TEMPO) and its Derivatives.mdpi.comwikipedia.org

2,2,6,6-Tetramethylpiperidine N-Oxyl, commonly known as TEMPO, is a stable aminoxyl radical that has found widespread application as a catalyst in organic synthesis, particularly for oxidation reactions. mdpi.comwikipedia.org Its derivatives, which feature modifications to the piperidine (B6355638) ring, have also been developed to fine-tune its catalytic properties. researchgate.net

Aerobic Oxidation of Alcohols.mdpi.comnih.gov

One of the most significant applications of TEMPO is in the catalytic aerobic oxidation of alcohols to aldehydes and ketones. mdpi.comnih.gov These reactions are highly valued for their use of environmentally benign molecular oxygen or air as the terminal oxidant. nih.govrsc.org TEMPO itself is not the direct oxidant but acts as a mediator in a catalytic cycle. The active oxidizing species is the N-oxoammonium cation, which is generated in situ from TEMPO. wikipedia.org

A variety of co-catalyst systems have been developed to facilitate the regeneration of the active N-oxoammonium species from the hydroxylamine (B1172632) that is formed after the alcohol oxidation step. nih.govrsc.org Copper-based systems, in particular, have proven to be highly effective. nih.govrsc.orgresearchgate.net For example, a catalyst system comprising a copper(I) salt, a bipyridine ligand, TEMPO, and N-methylimidazole exhibits high efficiency in the selective oxidation of a wide range of primary and secondary alcohols. nih.govmdpi.com Mechanistic studies of these copper/TEMPO systems support a two-stage process involving "catalyst oxidation" where the copper(I) and the TEMPO hydroxylamine are oxidized by oxygen, and "substrate oxidation" mediated by copper(II) and the TEMPO radical. nih.gov

The selectivity of TEMPO-mediated oxidations can often be controlled by the reaction conditions. For example, under basic conditions, primary alcohols are typically oxidized preferentially over secondary alcohols. wikipedia.org The choice of TEMPO derivative can also influence the reactivity and selectivity of the oxidation. researchgate.net

Table 1: Examples of TEMPO-Catalyzed Aerobic Oxidation of Alcohols

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| Benzyl alcohol | MIL-101(Cr)/TEMPO-IsoNTA | Benzaldehyde | - | mdpi.com |

| 1-Octanol | Cu(I)/Schiff base/TEMPO/NMI | 1-Octanal | 96 | rsc.orgrsc.org |

| Cyclohexylmethanol | (bpy)CuI/TEMPO/NMI | Cyclohexanecarbaldehyde | - | nih.gov |

| 4-Methoxyphenethyl alcohol | TEMPO/NaOCl/NaClO₂ | 4-Methoxyphenylacetic acid | - | wikipedia.org |

| Geraniol | 4-acetamido-TEMPO oxoammonium tetrafluoroborate | Geranial | - | wikipedia.org |

Note: Yields and specific reaction conditions may vary. Please refer to the cited literature for detailed information.

Electrocatalytic Oxidations in Organic Synthesis.researchgate.netnih.gov

TEMPO and its derivatives are also highly effective mediators in electrocatalytic oxidation reactions. researchgate.netnih.gov In this context, an applied electrical potential is used to regenerate the active N-oxoammonium species from the reduced hydroxylamine form, thus avoiding the need for chemical oxidants. nih.gov This approach offers a green and sustainable alternative to traditional oxidation methods. researchgate.net

Electrocatalytic systems using TEMPO have been successfully applied to the oxidation of a wide range of alcohols. researchgate.netresearchgate.net The efficiency of these systems can be influenced by factors such as the pH of the solution and the specific TEMPO derivative used. researchgate.net For instance, some studies have shown that 4-acetamido-TEMPO (ACT) can exhibit higher electrocatalytic activity than TEMPO itself under certain conditions. researchgate.net

The combination of TEMPO with other catalytic systems, such as copper, can further enhance the efficiency of electrocatalytic oxidations. nih.govacs.orgbeilstein-journals.org These cooperative systems can operate at lower electrode potentials, which improves the functional group tolerance of the reaction. nih.govacs.org For example, a Cu/TEMPO system has been shown to be effective for the electrochemical oxidation of alcohols at a potential 0.5 V lower than a system using only TEMPO. acs.org

Role as a Mediator in Redox Systems.mdpi.comrsc.org

Beyond its role in alcohol oxidation, TEMPO serves as a versatile mediator in various other redox systems. Its ability to undergo reversible one-electron oxidation and reduction makes it an ideal candidate for facilitating electron transfer between different species. nih.gov

TEMPO has also been employed as a co-mediator in systems for the electrochemical reduction of oxygen. mdpi.com In combination with nitrogen oxides (NOx), TEMPO can synergistically catalyze the oxygen reduction reaction (ORR). mdpi.com In this system, TEMPO facilitates the electrochemical reduction of NO₂, which is a key intermediate in the NOx-mediated ORR cycle. mdpi.com This approach has potential applications in fuel cells and metal-air batteries. mdpi.com

Iridium-Catalyzed Reactions Involving 3,3,5,5-Tetramethylpiperidine

In the realm of iridium catalysis, tetramethylpiperidine (B8510282) isomers serve as crucial bases for facilitating challenging bond formations. Their ability to deprotonate substrates with high functional group tolerance is essential for generating key organoiridium intermediates.

Research into the enantioselective functionalization of C-H bonds has highlighted the efficacy of iridium catalysts paired with a suitable amine base. In one such study, an iridium-catalyzed enantioselective propargylic C-H trifluoromethylthiolation was developed. nih.gov The process relied on a catalyst system generated from [Ir(cod)Cl]₂ and Carreira's ligand, with 2,2,6,6-tetramethylpiperidine (TMPH) used as the amine base. nih.gov The reaction successfully coupled a variety of aryl alkyl acetylenes, yielding the desired products in moderate to good yields and with high enantiomeric excess. nih.gov Optimization studies demonstrated that the choice of base, Lewis acid, and a novel trifluoromethylthiolating reagent were critical to achieving high yield and selectivity. nih.govacs.org The reaction conditions were refined to achieve a 93% yield and 97% enantiomeric excess at room temperature with a reduced catalyst loading. acs.org

Table 1: Optimization of Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation nih.govacs.org

| Entry | SCF3 Reagent | Lewis Acid | Yield (%) | Enantiomeric Excess (ee, %) | Notes |

|---|---|---|---|---|---|

| 1 | N-(trifluoromethylthio)saccharin | BF3·OEt2 | 0 | - | No desired product observed. nih.gov |

| 2 | Munavalli’s Reagent | BF3·OEt2 | 15 | 80 | Modest results. nih.gov |

| 3 | TIPSOTf | Munavalli’s Reagent | 72 | 96 | Improved yield and enantioselectivity. nih.gov |

| 4 | 4-NO2-substituted phthalimide-SCF3 | TIPSOTf | 98 | 97 | Near quantitative yield. nih.gov |

| 5 | 4-NO2-substituted phthalimide-SCF3 | TIPSOTf | 93 | 97 | Reaction at room temperature with reduced catalyst loading. acs.org |

Mechanistic investigations using Density Functional Theory (DFT) on a related iridium-catalyzed diastereoselective coupling of allylic ethers and alkynes further elucidated the role of tetramethylpiperidine. rsc.org The calculations revealed that the most favorable reaction pathway involves a proton transfer from tetramethylpiperidine (TMPH) to a diene intermediate. rsc.org This step is crucial for the subsequent C-C bond formation that furnishes the final 1,5-enyne product. rsc.org The study underscores the specific, mechanistically vital role of TMPH as a proton shuttle, which is essential for the catalytic cycle's progression. rsc.org

Synergistic Catalytic Systems incorporating this compound Fragments

Synergistic catalysis is a powerful strategy where two or more distinct catalysts operate concurrently to facilitate a single transformation that is otherwise difficult to achieve. wikipedia.orgprinceton.edu This approach often involves the simultaneous activation of both a nucleophile and an electrophile. princeton.edu In this context, fragments and derivatives of tetramethylpiperidine, particularly the stable radical TEMPO, have become instrumental, serving as either mechanistic probes or active catalytic mediators.

The role of tetramethylpiperidine derivatives in unraveling complex synergistic mechanisms is well-documented. In the development of a novel Umpolung amidation of carboxylic acids, a synergistic system combining photoredox, iron, and organophosphine catalysis was employed. nih.gov To determine if the reaction proceeded through a radical pathway, a control experiment was conducted with the addition of TEMPO. nih.gov The reaction was completely inhibited in the presence of TEMPO, which trapped the acyl radical intermediate. nih.gov This finding provided definitive evidence for the proposed radical mechanism, showcasing how a tetramethylpiperidine fragment can be a critical tool for mechanistic studies. nih.gov Similarly, TEMPO has been used as a spin capture agent with electron paramagnetic resonance (EPR) spectroscopy to detect and identify radical species in other photocatalytic systems. mdpi.com

Beyond their use as mechanistic probes, tetramethylpiperidine derivatives can also be integral components of the catalytic system itself. In a process merging electrochemistry and organocatalysis for the C(sp³)-H alkenylation of tetrahydroisoquinolines, a system using TEMPO/NaBr acted as the electrocatalyst. bohrium.com This aza-Morita-Baylis-Hillman reaction proceeds through an iminium cation generated via anodic oxidation, with the TEMPO/NaBr system mediating the process to avoid decomposition of the catalyst. bohrium.com This demonstrates a more active role for the piperidine fragment, where it is directly involved in the catalytic turnover.

Table 2: Roles of Tetramethylpiperidine Derivatives in Synergistic Catalysis

| Synergistic System | Piperidine Derivative | Role | Reaction Type | Reference |

|---|---|---|---|---|

| Photoredox / Iron / Organophosphine | TEMPO | Radical Scavenger (Mechanistic Probe) | Umpolung Amidation | nih.gov |

| Electrochemistry / Organocatalysis | TEMPO | Electrocatalyst / Mediator | C(sp³)-H Alkenylation | bohrium.com |

| Photocatalysis | TEMPO | Spin Capture Agent (Mechanistic Probe) | Photocatalytic Oxidation | mdpi.com |

Advanced Materials Science and Supramolecular Chemistry Applications of 3,3,5,5 Tetramethylpiperidine Derivatives

Spin-Labeled Materials for Advanced Spectroscopic Probes

The stable nitroxide radical derived from tetramethylpiperidine (B8510282), commonly known as TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), is a cornerstone of spin-labeling studies. glenresearch.com In this technique, the TEMPO molecule is chemically attached to a larger molecule of interest, such as a protein or nucleic acid. glenresearch.combeilstein-journals.org The unpaired electron on the nitroxide acts as a reporter that can be detected using Electron Paramagnetic Resonance (EPR) spectroscopy. glenresearch.comnih.gov

EPR spectroscopy is highly sensitive to the local environment of the spin label, providing detailed information on molecular structure, dynamics, and interactions. glenresearch.comnih.gov Site-directed spin labeling (SDSL), where a TEMPO-based label is introduced at a specific site, allows researchers to measure distances between two labels (providing structural constraints), probe local dynamics, and map conformational changes in biomolecules. nih.govacs.org For example, TEMPO derivatives have been attached to nucleobases to study local structural perturbations in DNA and RNA. glenresearch.combeilstein-journals.org The development of new TEMPO-based spin labels with varying linker lengths and rigidities continues to expand the capabilities of EPR, enabling more precise measurements of molecular structure and function. nih.govuit.no

Table 3: Applications of Tetramethylpiperidine-Based Spin Labels in Spectroscopy

| Spin Label Derivative | System Studied | Information Obtained |

| 4-Azido-TEMPO | DNA Duplexes | Accurate inter-spin distances (1-2 nm) in the major groove of DNA using pulsed EPR spectroscopy. acs.org |

| TEMPO-modified Deoxynucleosides (e.g., TA, UC) | DNA Duplexes | Local structural perturbations and accommodation of the label within the B-DNA duplex. beilstein-journals.org |

| TOAC (2,2,6,6-tetramethyl-piperidine-1-oxyl-4-amino-4-carboxylic acid) | Peptides | Provides a conformationally restricted spin label for studying peptide structure, though it can cause structural distortions. nih.gov |

| TEMPO Azide | Oligonucleotides | Site-directed spin labeling via "Click Chemistry" to create a rigidly attached probe for studying biomolecular structure. glenresearch.com |

| Spirocyclic Pyrrolidinyl Nitroxides | General (for EPR) | Enhanced stability against reduction in biological environments and favorable relaxation properties for DEER experiments. uit.no |

Supramolecular Assemblies and Host-Guest Chemistry Involving Piperidine (B6355638) Scaffolds

The piperidine ring, including the 3,3,5,5-tetramethylpiperidine variant, serves as a versatile component in the field of supramolecular chemistry. mdpi.comresearchgate.net This area focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and electrostatic forces. acs.org Piperidine scaffolds can be incorporated into larger host molecules or can themselves participate in forming complex assemblies. mdpi.comiucr.org

In one study, a piperidine fragment was introduced as an electron-donating group on a calix acs.orgarene host molecule. mdpi.comnih.gov This modification was found to significantly enhance the host-guest interactions with a cationic guest, demonstrating that the electronic properties of the piperidine unit can be used to tune the binding affinity of the host's cavity. mdpi.comnih.gov In another example, 2,2,6,6-tetramethylpiperidin-1-ium cations were shown to form a supramolecular aggregate with 1,2,3,4-tetrafluoro-5,6-diiodobenzene and bromide anions. iucr.orgbeu.edu.azresearchgate.net The crystal structure revealed a complex network of intermolecular N–H···Br and C–H···Br hydrogen bonds, leading to the formation of dimers. iucr.orgbeu.edu.azresearchgate.net These examples highlight the role of the piperidine scaffold in directing the formation of ordered, multi-component assemblies through specific intermolecular recognition events.

Table 4: Supramolecular Systems Featuring Piperidine Scaffolds

| Supramolecular System | Piperidine Role | Key Interactions |

| Fluorescent Calix acs.orgarene Scaffolds | Electron-donating fragment on the host molecule. mdpi.comnih.gov | Enhances host-guest complexation with a cationic guest through electronic effects. mdpi.comnih.gov |

| 2,2,6,6-tetramethylpiperidin-1-ium bromide with 1,2,3,4-tetrafluoro-5,6-diiodobenzene | Cationic component of a multi-component crystal. iucr.orgbeu.edu.azresearchgate.net | N–H···Br and C–H···Br hydrogen bonds leading to dimer formation; π–π stacking between benzene (B151609) rings. iucr.orgbeu.edu.azresearchgate.net |

| β-Cyclodextrin Host-Guest Complexes | Guest molecule forming an inclusion complex with β-cyclodextrin. researchgate.net | Host-guest interactions to form new dosage forms with modified properties. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3,5,5-tetramethylpiperidine, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves catalytic hydrogenation of 3,3,5,5-tetramethylpyridine derivatives under high-pressure H₂ conditions. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to detect residual solvents or byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical to confirm structural integrity, with methyl group signals appearing as singlets at δ ~1.2–1.4 ppm in ¹H NMR . Quantitative analysis via elemental analysis (C, H, N) ensures stoichiometric consistency.

Q. How does steric hindrance from methyl groups influence the basicity of this compound compared to unsubstituted piperidine?